molecular formula C13H12O4S B2980709 HSP27 抑制剂 J2 CAS No. 2133499-85-9

HSP27 抑制剂 J2

货号 B2980709
CAS 编号: 2133499-85-9
分子量: 264.3
InChI 键: VDCWAGBPDCXRDU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

HSP27 inhibitor J2 (J2) is a HSP27 inhibitor that significantly induces abnormal HSP27 dimer formation and inhibits the production of HSP27 giant polymers . This has the effect of inhibiting the chaperone function of HSP27 and reducing its cell protection function .


Molecular Structure Analysis

The molecular structure of J2 has been studied using molecular docking calculations . These studies have shown that J2 selectively binds to the phosphorylation site of HSP27 .


Chemical Reactions Analysis

J2 has been found to inhibit the refolding process of denatured luciferase as an Hsp27 inhibitor . It selectively binds to the phosphorylation site of Hsp27 and inhibits the phosphorylation process of Hsp27 .

科学研究应用

癌细胞的致敏作用

  • J2 已显示出使非小细胞肺癌 (NSCLC) 细胞对化疗和放射治疗敏感化的潜力。它诱导 HSP27 的交联发生改变,导致癌细胞对紫杉醇和顺铂等抗癌药物的敏感性增加 (Choi et al., 2017).

HSP27 二聚化的抑制

  • 发现包括 J2 在内的色酮类似物在人肺癌细胞系中诱导异常的 HSP27 二聚体形成,增强了 HSP90 抑制剂的抗增殖活性 (Hwang et al., 2017).

多功能蛋白抑制

  • HSP27 在抑制凋亡和肌动蛋白细胞骨架的重塑中起着重要作用。J2 作为一种 HSP27 抑制剂,针对这些功能,可用于各种癌症的治疗目的 (Choi et al., 2019).

增强药物敏感性

  • J2 等新型 HSP27 抑制剂已被证明可以有效抑制癌细胞中耐药性的发展,突出了它们作为联合疗法的一部分以克服治疗耐药性的潜力 (Heinrich et al., 2016).

胃肠道恶性肿瘤的潜力

  • 在胃肠道癌症中,HSP27 与药物敏感性降低有关。J2 等抑制剂可能在增强化疗敏感性方面发挥作用,并可用作治疗这些癌症的新策略 (Soleimani et al., 2018).

其他应用

  • J2 在癌细胞中 DNA 修复和选择性剪接的研究中具有潜在应用,因为它针对了参与这些过程的 HSP27 相互作用 (Katsogiannou et al., 2014).

未来方向

Targeting HSP27, potentially with inhibitors like J2, is considered a promising future strategy for the treatment of cardiovascular diseases . In cancer research, the development of highly selective HSP27 inhibitors with higher effectiveness and low toxicity is a focus, and this includes computer-aided assisted therapeutic discovery and design .

属性

IUPAC Name

5-hydroxy-2-methyl-7-(thiiran-2-ylmethoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4S/c1-7-2-10(14)13-11(15)3-8(4-12(13)17-7)16-5-9-6-18-9/h2-4,9,15H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCWAGBPDCXRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C=C(C=C2O1)OCC3CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

HSP27 inhibitor J2

Citations

For This Compound
18
Citations
JY Kim, YM An, BR Yoo, JM Kim, SY Han, Y Na… - Scientific reports, 2018 - nature.com
Radiation therapy has been used to treat over 70% of thoracic cancer; however, the method usually causes radiation pneumonitis. In the current study, we investigated the …
Number of citations: 23 www.nature.com
D Karademir, A Özgür - Medical Oncology, 2023 - Springer
Heat shock protein 27 (Hsp27) is an important member of the chaperone protein family and its overexpression promotes cancer cell survival. Here, we investigated the apoptosis …
Number of citations: 4 link.springer.com
JY Kim, S Jeon, YJ Yoo, H Jin, HY Won, K Yoon… - Clinical Cancer …, 2019 - AACR
Purpose: Lung fibrosis is a major side effect experienced by patients after lung cancer radiotherapy. However, effective protection strategies and underlying treatment targets remain …
Number of citations: 41 aacrjournals.org
CC Rada, H Mejia-Pena, NJ Grimsey… - Science …, 2021 - science.org
… Briefly, 8-week-old CD1/CD1 female mice were injected intraperitoneally with 100 μl of DMSO or 1.5 or 15 mg/kg of the HSP27 inhibitor J2. After 24 hours, mice were anesthetized and …
Number of citations: 18 www.science.org
SY Hwang, SK Choi, SH Seo, H Jo, JH Shin, Y Na… - Cancers, 2020 - mdpi.com
Trastuzumab (TZMB) is widely used as first line therapy for breast cancer (BC) patients overexpressing human epidermal growth factor receptor 2 (HER2). Despite its clinical benefits, …
Number of citations: 14 www.mdpi.com
S Jeon, H Jin, JM Kim, Y Hur… - Journal of …, 2023 - jbiomedsci.biomedcentral.com
Heat shock protein 27 (HSP27) is overexpressed during pulmonary fibrosis (PF) and exacerbates PF; however, the upregulation of HSP27 during PF and the therapeutic strategy of …
Number of citations: 2 jbiomedsci.biomedcentral.com
허유민 - 2022 - dspace.ewha.ac.kr
Radiation therapy is commonly used to treat various cancer. In the case of thoracic cancer, radiation therapy can cause side effects such as lung fibrosis. This study showed a method …
Number of citations: 0 dspace.ewha.ac.kr
I vivo Activity - targetmol.com
… Description: HSP27 inhibitor J2 (J2) is a HSP27 inhibitor, inhibits a production of HSP27 giant polymers, thereby having an effect of inhibiting a chaperone function of the HSP27 and …
Number of citations: 0 www.targetmol.com
H Wakasa, Y Tsugami, T Koyama, L Han… - Journal of Mammary …, 2022 - Springer
… Previous studies have shown that the HSP27 inhibitor J2 can induce abnormal HSP27 dimers and increase apoptotic proteins in a lung cancer cell line [32, 43]. In the present study, J2 …
Number of citations: 3 link.springer.com
R Gonnella, A Arena, R Zarrella… - International Journal of …, 2023 - mdpi.com
Primary effusion lymphoma (PEL) is a rare and aggressive B-cell lymphoma, against which current therapies usually fail. In the present study, we show that targeting HSPs, such as …
Number of citations: 1 www.mdpi.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。